molecular formula C25H30Cl2N2O2 B2725751 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185478-22-1

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2725751
CAS RN: 1185478-22-1
M. Wt: 461.43
InChI Key: BAWXCLUKPBDDHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a biphenyl group (two connected phenyl rings), a phenylpiperazine group, and a propan-2-ol group. The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out. Phenylpiperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and the phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of derivatives and analogs of "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" that exhibit various pharmacological activities. For instance, the electrochemical synthesis of new phenylpiperazine derivatives has been explored as a facile and environmentally friendly method, offering a high atom economy and safe waste under ambient conditions (Nematollahi & Amani, 2011). Moreover, the structural analysis through single-crystal X-ray diffraction of related compounds has been utilized to unambiguously determine the relative configurations within these structures, providing a basis for further drug design (Christensen et al., 2011).

Biological Activity

A myriad of studies has been dedicated to exploring the biological activities of compounds structurally similar to "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride." These compounds have shown a range of biological effects, including anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017). Additionally, their antimicrobial activity against potential pathogenic strains, such as Mycobacterium kansasii and Mycobacterium avium, has been investigated, highlighting the potential for developing new antimicrobial agents (Waisser et al., 2007).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been applied to understand the interaction mechanisms of these compounds with biological targets. For example, the binding mechanism of arylpiperazine derivatives exhibiting bioactivity against α1A-adrenoceptor has been elucidated through time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking, aiding in the design of highly selective antagonists (Xu et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. Phenylpiperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain receptors .

properties

IUPAC Name

1-(4-phenylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h1-14,24,28H,15-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWXCLUKPBDDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

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